molecular formula C15H14N4O3 B2839183 3-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034434-40-5

3-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2839183
CAS No.: 2034434-40-5
M. Wt: 298.302
InChI Key: CXSBOZRUYNLVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS: 2034434-40-5) is a heterocyclic compound with the molecular formula C₁₅H₁₄N₄O₃ and a molecular weight of 298.30 g/mol . Its structure features a pyrazine-2-carbonitrile core linked via an ether bond to a piperidin-3-yl group, which is further acylated by a furan-2-carbonyl moiety.

Properties

IUPAC Name

3-[1-(furan-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c16-9-12-14(18-6-5-17-12)22-11-3-1-7-19(10-11)15(20)13-4-2-8-21-13/h2,4-6,8,11H,1,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSBOZRUYNLVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine derivative, followed by its coupling with a furan-2-carbonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a pyrazine ring with a carbonitrile group, a piperidine ring, and a furan moiety. The synthesis typically involves multi-step organic reactions, starting from the preparation of the furan and piperidine intermediates, followed by their coupling with pyrazine-2-carbonitrile under specific conditions such as elevated temperatures and suitable solvents (e.g., DMF) .

Chemistry

In the field of chemistry, 3-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its unique combination of functional groups allows for various chemical transformations, making it valuable for developing new compounds with tailored properties .

Biology

Research has indicated that this compound may exhibit significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives related to this compound demonstrate potent antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL .
  • Anti-inflammatory Activity : Certain derivatives have exhibited greater anti-inflammatory activity than standard drugs like curcumin in vitro assays. This suggests potential applications in treating inflammatory conditions .

Medicine

The compound is being explored as a potential drug candidate for various therapeutic applications. Its mechanism of action likely involves interactions with specific molecular targets, modulating enzyme or receptor activities to elicit desired biological effects .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications .

Mechanism of Action

The mechanism of action of 3-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Modifications and Physicochemical Properties

The following table summarizes structural analogs and their key differences:

Compound Name Molecular Formula Molecular Weight Substituent on Piperidine Core Heterocycle Key Features
Target Compound (CAS 2034434-40-5) C₁₅H₁₄N₄O₃ 298.30 Furan-2-carbonyl Pyrazine Ether linkage, nitrile group
3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile C₁₅H₁₃N₅O₂S 327.36 4-Methylthiazole-5-carbonyl Pyrazine Thiazole introduces sulfur atom
BK71071 (CAS 2034503-66-5) C₁₆H₁₇N₅O₂ 311.34 1H-Pyrrole-1-acetyl Pyrazine Pyrrole substituent, increased lipophilicity
NA-2 (2-(4-methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile) C₁₃H₁₄N₆ 254.29 4-Methylpiperazine 1,8-Naphthyridine Expanded aromatic system
Compound 4g (from ) C₃₀H₂₅ClF₃N₆O 577.17 Quinolin-2-yl pyrazole Pyridine Bulky substituent, halogenated

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Replacing the furan-2-carbonyl (electron-rich) with a 4-methylthiazole-5-carbonyl group () introduces sulfur, which may enhance metabolic stability but reduce solubility due to increased lipophilicity .
  • Heterocyclic Core Variations : The pyrazine core in the target compound contrasts with the naphthyridine in NA-2 (). Naphthyridine’s extended π-system may improve DNA intercalation or kinase inhibition but reduce blood-brain barrier penetration compared to pyrazine .

Biological Activity

3-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a pyrazine ring with a carbonitrile group, a piperidine ring, and a furan moiety. The synthesis typically involves multi-step reactions starting from the preparation of the furan and piperidine intermediates, followed by their coupling with pyrazine-2-carbonitrile under specific conditions such as elevated temperatures and suitable solvents (e.g., DMF) .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various derivatives related to this compound. For instance, derivatives were tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The most active derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of compounds within this class. In vitro assays demonstrated that certain derivatives exhibited greater anti-inflammatory activity than standard drugs like curcumin. These findings suggest that modifications in the molecular structure can enhance biological efficacy .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Molecular Interactions : The pyrazine ring may engage in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds with polar residues.
  • Halogen Bonding : The furan moiety may improve binding affinity through halogen bonding mechanisms, enhancing the compound's interaction with biological targets .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeMIC (μg/mL)Reference
Derivative 4aAntimicrobial0.22
Derivative 5aAntimicrobial0.25
Derivative 7bAnti-inflammatoryN/A
CurcuminAnti-inflammatoryN/A

Case Studies

  • In Vitro Antimicrobial Evaluation : A study evaluated various derivatives' effectiveness against common pathogens. The results indicated that certain compounds significantly inhibited bacterial growth and biofilm formation, suggesting their potential use in treating infections caused by resistant strains .
  • Anti-inflammatory Assays : Another investigation focused on the anti-inflammatory properties of synthesized compounds compared to curcumin. The results showed that some derivatives had superior activity, indicating their potential as therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing 3-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazine core followed by functionalization. Key steps include:

  • Nucleophilic substitution to introduce the carbonitrile group.
  • Coupling reactions (e.g., amidation or esterification) to attach the furan-2-carbonyl-piperidine moiety.
  • Optimized conditions : Temperature control (60–100°C), anhydrous solvents (DMF, THF), and catalysts (e.g., DCC for amidation) to enhance yield .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization are critical for isolating the compound ≥95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Structural confirmation :

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .
    • Purity assessment :
  • HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (<2%).
  • Melting point analysis to confirm crystallinity .

Q. What in vitro assays are recommended for initial evaluation of its biological activity?

  • Kinase inhibition assays :

  • Use CHK1 kinase assays (radiolabeled ATP-γ-³²P) to measure IC₅₀ values, given structural analogs' activity in cell cycle regulation .
    • Cytotoxicity screening :
  • MTT assays in cancer cell lines (e.g., HCT-116, HeLa) to assess proliferation inhibition.
  • Compare with positive controls (e.g., cisplatin) and normalize to vehicle-treated cells .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and scalability?

  • Design of Experiments (DoE) :

  • Vary parameters (temperature, solvent polarity, stoichiometry) using a fractional factorial design to identify yield-limiting factors .
    • Catalyst screening :
  • Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps to reduce side products.
  • Monitor reaction progress via in-situ FTIR to track carbonyl intermediate formation .
    • Scale-up strategies :
  • Transition from batch to flow chemistry for exothermic steps (e.g., nitrile introduction) to improve heat dissipation .

Q. How should contradictory results in biological activity across different studies be addressed?

  • Mechanistic deconvolution :

  • Perform target engagement assays (e.g., cellular thermal shift assays, CETSA) to confirm direct binding to CHK1 vs. off-target effects .
    • Structural-activity relationship (SAR) analysis :
  • Compare bioactivity of analogs (e.g., sulfonyl vs. carbonyl substitutions) to identify critical functional groups .
    • In vivo validation :
  • Use xenograft models with pharmacokinetic profiling (plasma half-life, tissue distribution) to reconcile in vitro vs. in vivo discrepancies .

Q. What methodologies are effective in improving aqueous solubility and stability for in vivo studies?

  • Salt formation :

  • Screen hydrochloride or mesylate salts via pH-dependent solubility assays .
    • Nanoformulation :
  • Encapsulate in PEGylated liposomes (50–100 nm size) to enhance bioavailability. Characterize using dynamic light scattering (DLS) .
    • Degradation studies :
  • Conduct accelerated stability testing (40°C/75% RH) with UPLC-MS to identify degradation products (e.g., hydrolysis of the furan carbonyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.